Cas no 120-33-2 (Ethyl 3-methylbenzoate)

Ethyl 3-methylbenzoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-methylbenzoate
- Ethyl 3-methylbenzoate~m-Toluic acid ethyl ester
- 3-methylbenzoic acid ethyl ester
- Ethyl m-methylbenzoate
- Ethyl m-toluate
- ethyl 3-toluate
- Ethyl-3-methylbenzoate
- Ehyl
- RARECHEM AL BI 0073
- m-Toluic acid, ethyl ester
- Ethyl m-toluate 99%
- Ethyl m-toluate, 98+%
- Ethyl 3-methylbenzoate,98%
- SCHEMBL570920
- UNII-H3AK4M7DH5
- s12346
- CS-0169763
- Ethyl3-methylbenzoate
- AKOS008948084
- 120-33-2
- NSC-20009
- 3-Methyl-benzoic acid ethyl ester
- AI3-30145
- FT-0626208
- Benzoic acid, 3-methyl-, ethyl ester
- AC-20571
- J-004315
- NSC20009
- H3AK4M7DH5
- MFCD00009114
- BS-20053
- Ethyl m-toluate, 99%
- NSC 20009
- m-Toluylic acid, ethyl ester
- A804489
- EINECS 204-386-3
- NS00023912
- ETHYLM-TOLUATE
- DTXSID70152641
- DB-015817
-
- MDL: MFCD00009114
- インチ: 1S/C10H12O2/c1-3-12-10(11)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3
- InChIKey: WSJNYOVBJSOQST-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=CC=CC(=C1)C
- BRN: 1863739
計算された属性
- せいみつぶんしりょう: 164.08400
- どういたいしつりょう: 164.08373
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 26.3
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 無色液体
- 密度みつど: 1.03 g/mL at 25 °C(lit.)
- ゆうかいてん: Not available
- ふってん: 110 °C/20 mmHg(lit.)
- フラッシュポイント: 華氏温度:213.8°f< br / >摂氏度:101°C< br / >
- 屈折率: n20/D 1.506(lit.)
- PSA: 26.30000
- LogP: 2.17170
- ようかいせい: 未確定
- じょうきあつ: 0.1±0.5 mmHg at 25°C
Ethyl 3-methylbenzoate セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S24/25-S36-S26
-
危険物標識:
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- セキュリティ用語:S26;S36
- リスク用語:R36/37/38
Ethyl 3-methylbenzoate 税関データ
- 税関コード:2942000000
- 税関データ:
中国税関コード:
2916399090概要:
29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
要約:
29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
Ethyl 3-methylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D507852-5g |
Ethyl 3-Methylbenzoate |
120-33-2 | 97% | 5g |
$110 | 2024-05-24 | |
eNovation Chemicals LLC | D507852-25g |
Ethyl 3-Methylbenzoate |
120-33-2 | 97% | 25g |
$170 | 2024-05-24 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E919331-5g |
Ethyl 3-Methylbenzoate |
120-33-2 | 98% | 5g |
¥122.40 | 2022-01-11 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04314-5g |
Ethyl 3-methylbenzoate |
120-33-2 | 99% | 5g |
¥35.0 | 2024-07-18 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 253057-5G |
Ethyl 3-methylbenzoate |
120-33-2 | 99% | 5G |
¥476.55 | 2022-02-24 | |
abcr | AB133303-25g |
Ethyl m-toluate, 98%; . |
120-33-2 | 98% | 25g |
€42.80 | 2024-04-20 | |
Ambeed | A840795-25g |
Ethyl 3-methylbenzoate |
120-33-2 | 99% | 25g |
$38.0 | 2024-04-25 | |
Aaron | AR000QQ4-5g |
Benzoic acid, 3-methyl-, ethyl ester |
120-33-2 | 98% | 5g |
$4.00 | 2025-01-20 | |
1PlusChem | 1P000QHS-1g |
Benzoic acid, 3-methyl-, ethyl ester |
120-33-2 | 99% | 1g |
$4.00 | 2023-12-26 | |
Ambeed | A840795-5g |
Ethyl 3-methylbenzoate |
120-33-2 | 99% | 5g |
$11.0 | 2024-04-25 |
Ethyl 3-methylbenzoate 関連文献
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Lama A. Alshabani,Amit Kumar,Sam J. Willcocks,Gayathri Srithiran,Sanjib Bhakta,D. Fernando Estrada,Claire Simons RSC Med. Chem. 2022 13 1350
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Jinmin Miao,Ping Fang,Sahota Jagdeep,Haibo Ge Org. Chem. Front. 2016 3 243
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3. XXIX.—The velocity of reaction in mixed solvents. Part II. The velocity of saponification of the ethyl esters of some monosubstituted benzoic acidsAlbert Eric Cashmore,Hamilton McCombie,Harold Archibald Scarborough J. Chem. Soc. Trans. 1922 121 243
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Katharina Neufeld,Jan Marienhagen,Ulrich Schwaneberg,J?rg Pietruszka Green Chem. 2013 15 2408
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Promod Kumar,Tirumaleswararao Guntreddi,Rahul Singh,Krishna Nand Singh Org. Chem. Front. 2017 4 147
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Ming Li,Bin Qiu,Xiang-Jing Kong,Li-Rong Wen Org. Chem. Front. 2015 2 1326
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Katharina Neufeld,Jan Marienhagen,Ulrich Schwaneberg,J?rg Pietruszka Green Chem. 2013 15 2408
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Cheng Qian,Jiayan Chen,Meiqin Fu,Shiya Zhu,Wen-Hua Chen,Huanfeng Jiang,Wei Zeng Org. Biomol. Chem. 2013 11 6013
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9. CXVI.—Experiments on the synthesis of the terpenes. Part VI. Derivatives of meta-cymeneWilliam Henry Perkin,George Tattersall J. Chem. Soc. Trans. 1905 87 1083
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S. S. Anusree,A. Priyanka,V. M. Nisha,Arya A. Das,K. G. Raghu Food Funct. 2014 5 2590
関連分類
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acid esters
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Benzoic acid esters
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
- Pharmaceutical and Biochemical Products Pharmaceutical Intermediates
Ethyl 3-methylbenzoateに関する追加情報
Recent Advances in the Study of Ethyl 3-methylbenzoate (CAS: 120-33-2) in Chemical Biology and Pharmaceutical Research
Ethyl 3-methylbenzoate (CAS: 120-33-2) is an aromatic ester compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its methyl and ethyl functional groups attached to a benzene ring, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential in drug development, fragrance formulation, and as a precursor for more complex chemical entities.
One of the most notable advancements in the study of Ethyl 3-methylbenzoate is its role in the synthesis of novel anti-inflammatory agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of Ethyl 3-methylbenzoate exhibit potent inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The researchers utilized molecular docking and in vitro assays to validate the compound's binding affinity and efficacy, paving the way for further preclinical evaluations.
In addition to its pharmaceutical applications, Ethyl 3-methylbenzoate has been investigated for its utility in green chemistry. A recent report in ACS Sustainable Chemistry & Engineering highlighted its use as a solvent in biocatalytic reactions, offering an environmentally friendly alternative to traditional organic solvents. The study emphasized the compound's low toxicity and high biodegradability, making it a promising candidate for sustainable industrial processes.
Another area of interest is the compound's potential in fragrance and flavor industries. Ethyl 3-methylbenzoate is known for its sweet, fruity aroma, and recent research has focused on optimizing its production through microbial fermentation. A 2022 study in Biotechnology and Bioengineering successfully engineered a strain of Escherichia coli to produce Ethyl 3-methylbenzoate from renewable feedstocks, achieving high yields and purity. This biotechnological approach not only reduces reliance on petrochemical sources but also aligns with global sustainability goals.
Despite these advancements, challenges remain in the large-scale production and application of Ethyl 3-methylbenzoate. Issues such as cost-effectiveness, scalability, and regulatory approval need to be addressed to fully realize its potential. Future research directions may include the development of more efficient synthetic routes, exploration of new biological activities, and integration into multifunctional materials.
In conclusion, Ethyl 3-methylbenzoate (CAS: 120-33-2) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its diverse applications, from drug development to sustainable chemistry, underscore its importance in advancing scientific and industrial innovation. Ongoing studies and technological advancements are expected to further expand its utility and impact in the coming years.
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